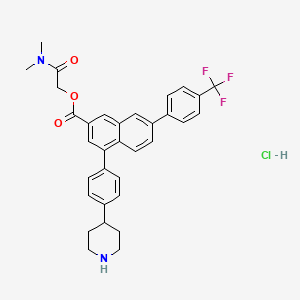![molecular formula C16H18FN5O3 B2935210 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327098-41-9](/img/structure/B2935210.png)
7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental to life, as they form part of DNA and RNA. The compound also contains a fluorobenzyl group and a hydroxyethylamino group, which could potentially influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the purine core, which is a planar, aromatic molecule. The fluorobenzyl and hydroxyethylamino groups would likely project from this core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Chemical Structure and Properties
- Molecular Conformation and Hydrogen Bonding : Studies have examined the crystal structures of similar compounds, revealing insights into their molecular conformations influenced by intramolecular hydrogen bonds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
- Synthesis Techniques : Research into the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, closely related to the compound , has provided insights into the use of protective groups and synthetic routes for similar purine diones (Khaliullin & Shabalina, 2020).
Potential Pharmacological Activities
- Receptor Affinity and Psychotropic Properties : Certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been studied for their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activities (Chłoń-Rzepa et al., 2013).
- Adenosine Receptor Interaction : Studies on xanthine scaffold derivatives, closely related to the compound , have explored their interaction with adenosine receptors, which could have implications for treating various medical conditions (Załuski et al., 2020).
Other Applications
- Synthetic Methodologies : Research has been conducted on the synthesis of related compounds, providing insights into novel synthetic methodologies that could be applicable to the synthesis of 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Simo, Rybár, & Alföldi, 1998).
- Photochemistry in Synthesis : The use of photochemistry in synthesizing pentoxifylline derivatives, which have structural similarities to the compound , offers potential methodologies for its synthesis (Han, Bonnet, & Westhuizen, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)18-7-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVNXNWHISGYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


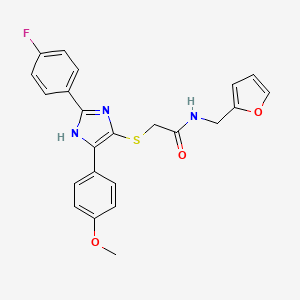

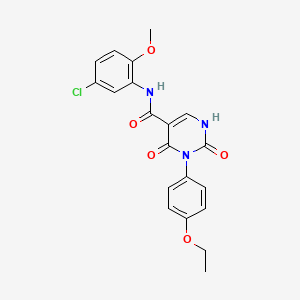
![2,5-difluoro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2935135.png)
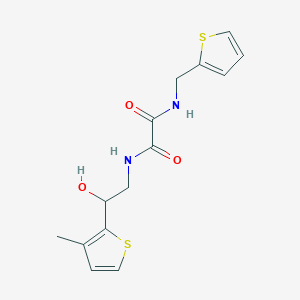
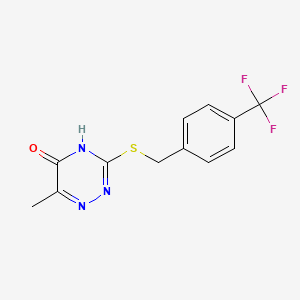
![2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide](/img/structure/B2935140.png)
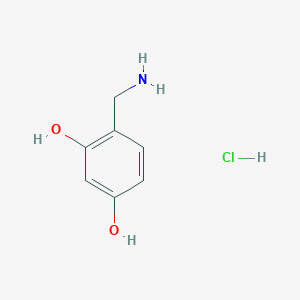
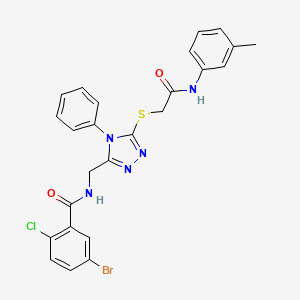
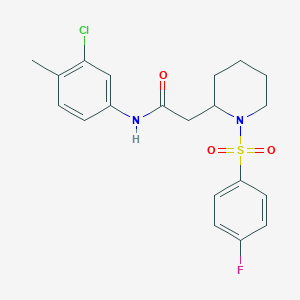
![methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate](/img/structure/B2935146.png)
